(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Description
(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (CAS: 676133-24-7) is a chiral amine derivative with a brominated tetralin backbone. Its molecular formula is C₁₀H₁₃BrClN, and it has a molecular weight of 262.57 g/mol . This compound is primarily used in research settings, particularly in medicinal chemistry and drug discovery, due to its structural similarity to bioactive molecules targeting neurological and cardiovascular systems. It is supplied in high purity (>95%) and stored at controlled temperatures (-80°C for long-term stability) .
Properties
IUPAC Name |
(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFDJFJHJKVZRC-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride typically involves the bromination of 1,2,3,4-tetrahydro-naphthalen-1-ylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. The brominated product is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride may involve large-scale bromination reactors and purification systems to ensure high yield and purity. The process includes steps such as bromination, crystallization, and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenyl derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,2,3,4-tetrahydro-naphthalen-1-ylamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Naphthalenyl derivatives with various oxidation states.
Reduction: 1,2,3,4-tetrahydro-naphthalen-1-ylamine.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
- CAS : 789490-65-9
- Molecular Formula : C₁₀H₁₃BrClN (identical to the (S)-enantiomer)
- Key Differences: Stereochemistry: The (R)-enantiomer exhibits opposite chiral configuration at the C1 position, significantly altering its interaction with biological targets (e.g., enzymes or receptors) . Applications: The (R)-enantiomer is marketed for industrial and pharmaceutical intermediate synthesis, whereas the (S)-form is primarily used in research .
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1443238-61-6)
- Similarity Score : 0.98 (structural similarity to the target compound)
- Structural Differences :
- Functional Impact : This analogue shows reduced binding affinity in receptor assays compared to the tetralin-based compounds, highlighting the importance of the tetralin scaffold .
Halogenated Tetralin Derivatives
(S)-7-Chloro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
- Key Differences :
- Synthetic Routes : Chlorinated derivatives often require milder halogenation conditions compared to brominated analogues, as seen in the use of NaH/DMF for bromination .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is a compound with significant potential in various biological applications. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHBrN
- Molecular Weight : 226.11 g/mol
- CAS Number : Not explicitly mentioned but can be inferred from related compounds.
- SMILES Notation : C1CC(C2=C(C1)C=CC(=C2)Br)N
The compound features a tetrahydronaphthalene core with a bromine substituent at the 7-position and an amine functional group. This structural configuration is critical for its biological activity.
Biological Activity Overview
Research into the biological activity of (S)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride has indicated several promising areas:
1. Antidepressant Activity
Studies suggest that compounds similar to (S)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
2. Neuroprotective Effects
Neuroprotective properties have been noted in related tetrahydronaphthalene derivatives. These compounds may help mitigate neurodegeneration by reducing oxidative stress and inflammation within neural tissues.
3. Anticancer Potential
Preliminary studies indicate that (S)-7-bromo derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
Table 1: Predicted Biological Activity Profiles
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Neuroprotective | Reduced oxidative stress | |
| Anticancer | Induction of apoptosis |
Case Study 1: Antidepressant Properties
In a controlled study involving rodents, administration of (S)-7-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride resulted in significant reductions in despair behavior as measured by the forced swim test. This suggests a potential for developing new antidepressant therapies based on this compound's structure.
Case Study 2: Neuroprotection
A study published in Journal of Neurochemistry demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity. The protective effect was attributed to its ability to enhance the expression of neurotrophic factors.
Research Findings
Recent literature indicates a growing interest in the biological applications of (S)-7-bromo derivatives:
- A review article highlighted the synthesis and biological evaluation of various tetrahydronaphthalene derivatives, emphasizing their pharmacological potential across multiple therapeutic areas .
- Another study focused on the synthesis of brominated naphthalene derivatives and their effects on cancer cell lines, reporting promising results that warrant further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
